2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, commonly referred to as 2-Bromo-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (2-BMD), is a boron-containing heterocyclic compound that has been studied for its potential applications in the synthesis of organic compounds and for its potential medicinal applications. 2-BMD has been the subject of several scientific studies, and
Scientific Research Applications
- Application Summary : These derivatives have been synthesized to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
- Results : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Application Summary : This compound is used in the synthesis of other chemical compounds .
- Methods of Application : It is used in the laboratory setting for the synthesis of other compounds .
- Results : The product of the synthesis is used for further research and applications .
- Application Summary : This compound is used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .
- Methods of Application : It is used in the laboratory setting for the synthesis of other compounds .
- Results : The product of the synthesis is used for further research and applications .
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
4-Bromophenethyl alcohol
4-Bromophenethylamine
- Application Summary : These derivatives have been synthesized to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
- Results : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Application Summary : This compound is used in the synthesis of other chemical compounds .
- Methods of Application : It is used in the laboratory setting for the synthesis of other compounds .
- Results : The product of the synthesis is used for further research and applications .
- Application Summary : This compound is used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .
- Methods of Application : It is used in the laboratory setting for the synthesis of other compounds .
- Results : The product of the synthesis is used for further research and applications .
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
4-Bromophenethyl alcohol
4-Bromophenethylamine
- Application Summary : These derivatives have been synthesized to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
- Results : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Application Summary : This compound is used in the synthesis of other chemical compounds .
- Methods of Application : It is used in the laboratory setting for the synthesis of other compounds .
- Results : The product of the synthesis is used for further research and applications .
- Application Summary : This compound is used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .
- Methods of Application : It is used in the laboratory setting for the synthesis of other compounds .
- Results : The product of the synthesis is used for further research and applications .
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
4-Bromophenethyl alcohol
4-Bromophenethylamine
properties
IUPAC Name |
2-(4-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BBrNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMPNCNELZIKDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BBrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659281 | |
Record name | 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
CAS RN |
943552-04-3 | |
Record name | 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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